molecular formula C21H24ClN3O5S B2962307 N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide CAS No. 872881-11-3

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide

Cat. No.: B2962307
CAS No.: 872881-11-3
M. Wt: 465.95
InChI Key: RCOQGPUZNIKNNS-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazinan core substituted with a benzenesulfonyl group at position 3, a methylene bridge connecting the oxazinan ring to an ethanediamide moiety, and a terminal 4-chlorophenyl ethyl group. Its molecular formula is C₂₂H₂₄ClN₃O₅S (molecular weight: 478.0 g/mol).

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-[2-(4-chlorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c22-17-9-7-16(8-10-17)11-12-23-20(26)21(27)24-15-19-25(13-4-14-30-19)31(28,29)18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOQGPUZNIKNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazinan ring using benzenesulfonyl chloride under basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the intermediate with ethanediamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[2-(4-chlorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The oxazinan ring and chlorophenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs such as the 1,3-oxazinan/oxazinan core, sulfonyl groups, ethanediamide bridges, or aromatic substituents. Key differences and their implications are outlined below:

N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide ()

  • Molecular Formula : C₂₂H₂₆FN₃O₆S (479.5 g/mol).
  • Structural Differences :
    • 4-Fluorobenzenesulfonyl vs. benzenesulfonyl.
    • 2-Methoxyphenyl ethyl vs. 4-chlorophenyl ethyl.
  • The 2-methoxy substituent introduces steric hindrance and reduces lipophilicity relative to the 4-chloro group, which may alter metabolic stability or membrane permeability .

N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide ()

  • Molecular Formula : C₂₃H₂₆FN₃O₆S (507.5 g/mol).
  • Structural Differences :
    • 4-Fluoro-2-methylbenzenesulfonyl vs. benzenesulfonyl.
    • 2-Methoxybenzyl vs. 4-chlorophenyl ethyl.
  • The benzyl linker (vs. ethyl) shortens the chain length, which may limit conformational flexibility .

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ()

  • Molecular Formula : C₁₇H₂₄ClN₃O₅S (417.9 g/mol).
  • Structural Differences :
    • 4-Chlorobenzenesulfonyl vs. benzenesulfonyl.
    • 2-Methylpropyl terminal group vs. 4-chlorophenyl ethyl.
  • The branched alkyl chain (2-methylpropyl) significantly reduces aromatic interactions, likely diminishing receptor affinity in targets requiring π-stacking .

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine ()

  • Core Structure : 1,3,5-Oxadiazine (vs. 1,3-oxazinan).
  • Functional Groups : Trichloromethyl and 4-chlorophenyl.
  • The oxadiazine core may exhibit different conformational dynamics compared to oxazinan, affecting binding kinetics .

Pharmacological and Physicochemical Comparisons

Property Target Compound 4-Fluoro Analog () 4-Chloro Analog () 1,3,5-Oxadiazine ()
Molecular Weight 478.0 g/mol 479.5 g/mol 417.9 g/mol ~450–500 g/mol (estimated)
LogP (Lipophilicity) ~3.2 (estimated) ~2.8 (lower due to -OCH₃) ~3.5 (higher due to -Cl) ~4.0 (trichloromethyl effect)
Key Substituents -Benzene, -Cl -4-F, -OCH₃ -4-Cl, -alkyl -Cl, -CCl₃
Potential Targets Enzyme inhibitors, CNS agents Serotonin receptors Antimicrobial agents Antibacterial/antifungal

Biological Activity

N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide is a complex organic compound characterized by its unique chemical structure, which includes a benzenesulfonyl moiety linked to an oxazinan ring and an ethanediamide chain. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The compound's molecular formula is C18H22ClN3O3SC_{18}H_{22}ClN_3O_3S, and it possesses a molecular weight of approximately 385.90 g/mol. The structural features of this compound enable it to engage in diverse chemical interactions, making it a valuable subject for biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites on target proteins, while the oxazinan ring enhances binding affinity through additional steric and electronic effects. This mechanism allows the compound to modulate various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : In vitro assays have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial activity of various derivatives of benzenesulfonamide compounds demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of this compound, it was found to induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism was associated with the activation of caspase pathways and downregulation of anti-apoptotic proteins. The IC50 value was determined to be approximately 15 µM, indicating potent activity.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamideC18H22ClN3O3SThiazolidine ringAntidiabetic
N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(dimethylamino)ethyl]ethanediamideC21H25F3N3O4STrifluoromethyl groupAnticancer

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